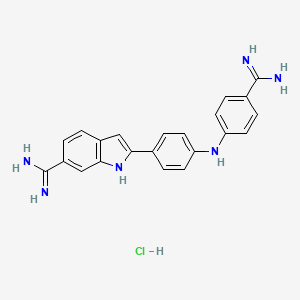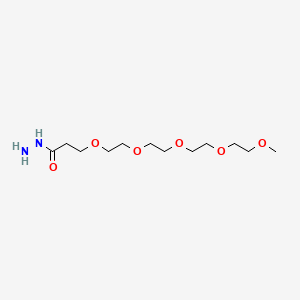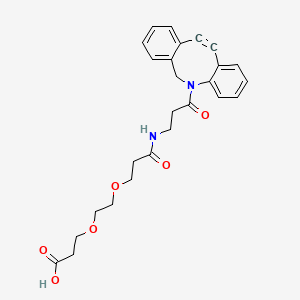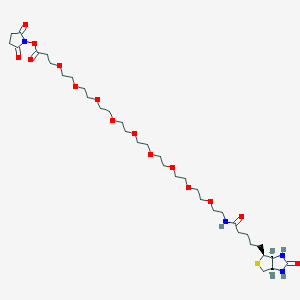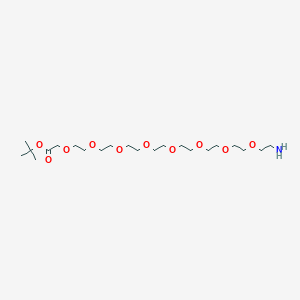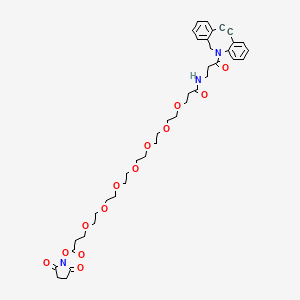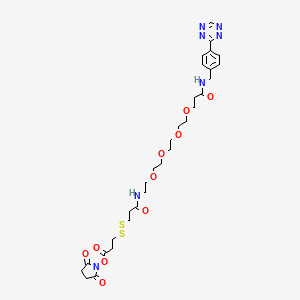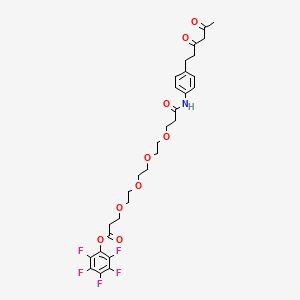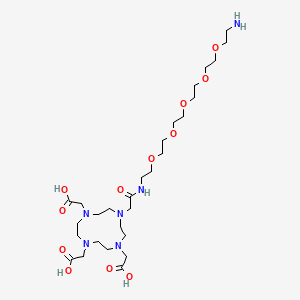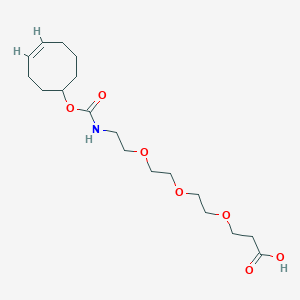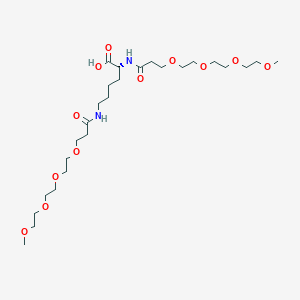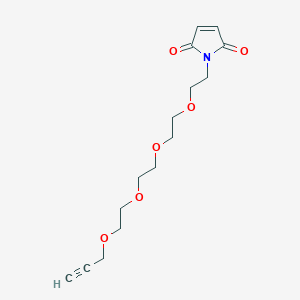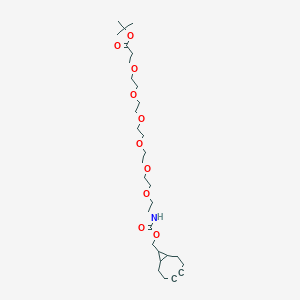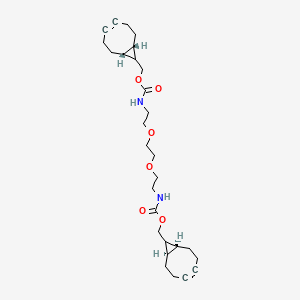
Bis-propargyl-PEG11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis-propargyl-PEG11 is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound contains two alkyne groups, making it a versatile reagent for click chemistry applications, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis-propargyl-PEG11 typically involves the reaction of polyethylene glycol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is then purified using techniques such as column chromatography and recrystallization .
Types of Reactions:
Click Chemistry: this compound undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages.
Substitution Reactions: The alkyne groups can participate in various substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Copper Catalysts: Used in CuAAC reactions.
Organic Solvents: Tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), and others.
Major Products:
Triazole Derivatives: Formed through CuAAC reactions.
Substituted Alkyne Compounds: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Bis-propargyl-PEG11 is widely used in scientific research due to its versatility:
Chemistry: Utilized in the synthesis of complex molecules and as a building block in organic synthesis.
Biology: Employed in the development of PROTACs for targeted protein degradation.
Medicine: Investigated for its potential in drug delivery systems and therapeutic applications.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
Bis-propargyl-PEG11 functions as a linker in PROTACs, facilitating the degradation of target proteins by the ubiquitin-proteasome system. The alkyne groups enable the compound to undergo CuAAC reactions, forming stable triazole linkages that connect the ligands to the target proteins and E3 ubiquitin ligases .
Comparison with Similar Compounds
Bis-propargyl-PEG12: Contains an additional ethylene glycol unit, offering slightly different solubility and reactivity properties.
Bis-propargyl-PEG9: Shorter PEG chain, resulting in different physical and chemical properties.
Uniqueness: Bis-propargyl-PEG11 is unique due to its optimal PEG chain length, providing a balance between solubility and reactivity. This makes it particularly suitable for a wide range of applications in click chemistry and PROTAC synthesis .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H50O12/c1-3-5-29-7-9-31-11-13-33-15-17-35-19-21-37-23-25-39-27-28-40-26-24-38-22-20-36-18-16-34-14-12-32-10-8-30-6-4-2/h1-2H,5-28H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLUDNMRQXMTCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H50O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
